

# Application Notes and Protocols for Cyclobutane-1,3-diamine in Medicinal Chemistry

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## Compound of Interest

Compound Name: Cyclobutane-1,3-diamine

Cat. No.: B1322089

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These application notes provide a detailed overview of the utility of the **cyclobutane-1,3-diamine** scaffold in medicinal chemistry, with a focus on its application in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This document includes experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

## Introduction to Cyclobutane-1,3-diamine in Drug Design

The cyclobutane ring is a valuable scaffold in medicinal chemistry, offering a unique combination of rigidity and three-dimensionality.<sup>[1]</sup> Its puckered conformation allows for the precise spatial arrangement of substituents, which can lead to improved potency and selectivity for a drug candidate.<sup>[1][2]</sup> The **cyclobutane-1,3-diamine** moiety, in particular, has emerged as a promising building block, serving as a conformationally restricted diamine linker.<sup>[3]</sup> This constrained nature can reduce the entropic penalty upon binding to a target protein, potentially enhancing binding affinity.<sup>[3]</sup>

The cis- and trans-isomers of **cyclobutane-1,3-diamine** offer distinct vectoral projections for appended functional groups, providing a powerful tool for structure-activity relationship (SAR) studies. The cis-isomer, for instance, has been instrumental in the development of selective

Janus kinase (JAK) inhibitors, where the puckered cyclobutane ring optimally positions a sulfonamide group for key hydrogen bonding interactions.[3]

## Application in Kinase Inhibitor Design: Targeting the JAK-STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[4]

### The JAK-STAT Signaling Pathway

Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytoplasmic tail of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.[4][5]

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## Quantitative Data for Cyclobutane-1,3-diamine based JAK Inhibitors

The **cis-cyclobutane-1,3-diamine** scaffold has been successfully employed in the development of potent and selective JAK1 inhibitors. A notable example is Abrocitinib (PF-04965842), a clinical candidate for the treatment of autoimmune diseases.<sup>[3]</sup>

Compound	Target	IC50 (nM)	Assay Type	Reference
Abrocitinib (PF-04965842)	JAK1	29	Cell-free	<a href="#">[6]</a>
JAK2	803	Cell-free	<a href="#">[6]</a>	
JAK3	>10,000	Cell-free	<a href="#">[6]</a>	
TYK2	1250	Cell-free	<a href="#">[6]</a>	

## Application in GPCR Modulator Design

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are major targets for a wide range of therapeutics. The structural rigidity of the **cyclobutane-1,3-diamine** scaffold makes it an attractive component for the design of GPCR ligands, where precise positioning of pharmacophoric elements is crucial for high-affinity binding and desired functional activity.

## Targeting Chemokine and Neurokinin Receptors

The cyclobutane scaffold has been explored in the design of antagonists for chemokine receptors, such as CCR2, and neurokinin receptors, like NK1. These receptors are implicated in inflammatory responses and neurological disorders, respectively.

## Quantitative Data for Cyclobutane-based GPCR Ligands

Compound Class	Target	K <sub>i</sub> (nM)	Assay Type	Reference
Cyclobutane Derivatives	NK1 Receptor	≤ 1	Radioligand Binding	<a href="#">[2]</a>
Spirocyclic Butanamides	CCR2	17 - 89 (IC50)	Ca <sup>2+</sup> -flux	<a href="#">[7]</a>

## Experimental Protocols

# Synthesis of **cis**-N-Boc-**N'**-methyl-cyclobutane-1,3-diamine

This protocol describes a general method for the synthesis of a mono-protected, mono-alkylated **cyclobutane-1,3-diamine**, a key intermediate for further elaboration into drug candidates.

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} Figure 2: General Synthetic Workflow.
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## Step 1: Mono-Boc Protection of **cis**-1,3-Diaminocyclobutane[8]

- Dissolve **cis**-1,3-diaminocyclobutane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.

- Slowly add a solution of di-tert-butyl dicarbonate (Boc)<sub>2</sub>O (0.3-0.5 eq) in the same solvent.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford cis-N-Boc-1,3-diaminocyclobutane.

#### Step 2: Reductive Amination[9]

- Dissolve cis-N-Boc-1,3-diaminocyclobutane (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
- Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>) (1.5-2.0 eq) to the mixture.
- If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (Et<sub>3</sub>N) (1.0-1.2 eq).
- Stir the reaction at room temperature for 4-24 hours.
- Monitor the reaction by TLC or LC-MS.
- Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>).
- Extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the desired N-alkylated product.

## In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is then converted to ATP and detected as light.

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- Prepare serial dilutions of the test compound in DMSO.
- In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
- Prepare a kinase/substrate solution in kinase assay buffer and add it to each well.
- Initiate the kinase reaction by adding ATP solution to each well.
- Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

## GPCR Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity ( $K_i$ ) of a test compound for a GPCR.[\[10\]](#)[\[11\]](#)

- Prepare cell membranes expressing the target GPCR.
- In a 96-well filter plate, add assay buffer, the test compound at various concentrations, a fixed concentration of a suitable radioligand (e.g.,  $^3\text{H}$ - or  $^{125}\text{I}$ -labeled), and the cell membrane preparation.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

- Separate the bound from free radioligand by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer.
- Dry the filter plate and add scintillation cocktail to each well.
- Measure the radioactivity in each well using a scintillation counter.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Calculate the IC<sub>50</sub> value from the resulting competition curve and then determine the K<sub>i</sub> value using the Cheng-Prusoff equation.

## Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The incorporation of the **cyclobutane-1,3-diamine** scaffold can influence key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

## Pharmacokinetic Data for Cyclobutane-containing Compounds

Compound	T <sub>max</sub> (h)	t <sub>½</sub> (h)	Bioavailability (%)	Primary Metabolism	Primary Excretion	Reference
Abrocitinib (PF-04965842)	~1.0	3-5	~60	Hepatic (CYP2C19, CYP2C9)	Renal (metabolites)	[4][12][13]
Baricitinib	~1.5	-	-	-	Renal	[1]
Cenicriviroc	-	-	-	Hepatic	-	[10][14]

Note: T<sub>max</sub> = Time to maximum plasma concentration; t<sub>½</sub> = Half-life. Data for Baricitinib and Cenicriviroc are for JAK and CCR2 inhibitors, respectively, that may not contain the **cyclobutane-1,3-diamine** scaffold but provide context for related drug classes.

## Conclusion

The **cyclobutane-1,3-diamine** scaffold is a versatile and valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a means to constrain the conformation of flexible molecules, leading to improvements in potency, selectivity, and pharmacokinetic properties. The successful application of this scaffold in the development of clinical candidates, such as the JAK1 inhibitor Abrocitinib, highlights its potential in the design of novel therapeutics for a range of diseases. The protocols and data presented herein provide a foundation for researchers to explore the utility of **cyclobutane-1,3-diamine** in their own drug discovery programs.

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## References

- 1. Synthesis and biological evaluation of spirocyclic antagonists of CCR2 (chemokine CC receptor subtype 2). | Sigma-Aldrich [merckmillipore.com]
- 2. Cyclobutane derivatives as potent NK1 selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 5. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of spirocyclic antagonists of CCR2 (chemokine CC receptor subtype 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]

- 9. chemrxiv.org [chemrxiv.org]
- 10. Pharmacokinetics, Safety, and CCR2/CCR5 Antagonist Activity of Cenicriviroc in Participants With Mild or Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
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